molecular formula C21H41F3O3 B14370742 1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL CAS No. 91168-99-9

1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL

Cat. No.: B14370742
CAS No.: 91168-99-9
M. Wt: 398.5 g/mol
InChI Key: OMODPRJTTAATKA-UHFFFAOYSA-N
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Description

1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL is a synthetic organic compound characterized by its unique molecular structure, which includes a hexadecyloxy group and a trifluoroethoxy group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL typically involves the reaction of hexadecanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:

    Step 1: Hexadecanol is reacted with 2,2,2-trifluoroethanol.

    Step 2: A catalyst, such as sulfuric acid, is added to facilitate the reaction.

    Step 3: The reaction mixture is heated to a temperature of around 60-80°C.

    Step 4: The product is purified using techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the trifluoroethoxy group.

Scientific Research Applications

1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its trifluoroethoxy group may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Hexadecyloxy)-2-propanol: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    1-(Octadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL: Similar structure but with an octadecyloxy group instead of hexadecyloxy, affecting its physical and chemical properties.

Uniqueness

1-(Hexadecyloxy)-3-(2,2,2-trifluoroethoxy)propan-2-OL is unique due to the presence of both hexadecyloxy and trifluoroethoxy groups, which confer distinct amphiphilic properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

91168-99-9

Molecular Formula

C21H41F3O3

Molecular Weight

398.5 g/mol

IUPAC Name

1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-ol

InChI

InChI=1S/C21H41F3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-17-20(25)18-27-19-21(22,23)24/h20,25H,2-19H2,1H3

InChI Key

OMODPRJTTAATKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)O

Origin of Product

United States

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